molecular formula C14H12N4OS B1530511 N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-48-9

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1530511
CAS RN: 1379811-48-9
M. Wt: 284.34 g/mol
InChI Key: VFIZKKOVKGMZBQ-UHFFFAOYSA-N
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Description

“N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine” is a guanidine derivative . It has a molecular formula of C14H12N4OS and a molecular weight of 284.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a guanidine group via a phenoxy linker . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 456.6±37.0 °C and its predicted density is 1.44±0.1 g/cm3 . Its pKa is predicted to be 9.19±0.30 .

Scientific Research Applications

Chemical Synthesis and Modification

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been explored for their versatility in chemical synthesis and modification. For instance, phenoxyacetyl (pac) and methoxyacetyl (mac) have been used as amino protecting groups in the synthesis of modified DNA, demonstrating the compound's utility in nucleic acid research and potential applications in genetic engineering and biotechnology (Schulhof, Molko, & Teoule, 1987). Additionally, a study on the efficient synthesis of cyclic amidines and guanidines showcases the compound's role in developing new chemical entities, potentially leading to novel pharmaceuticals or materials (Wan et al., 2007).

Neuroprotective Applications

In the search for new treatments for brain diseases, derivatives of this compound have been synthesized and evaluated for their neuroprotective properties. A study found that specific derivatives significantly attenuated neuronal injury in an in vitro model of ischemia/reperfusion injury, highlighting the potential therapeutic applications of these compounds in neuroprotection and the treatment of brain diseases (Anzini et al., 2010).

Antimicrobial and Antioxidant Activity

The synthesis and evaluation of benzothiazolyl guanidinyl derivatives have demonstrated moderate to potent antimicrobial activity against various microorganisms, including Candida albicans and Escherichia coli. These derivatives also exhibited significant antioxidant activities, suggesting their potential use in the development of new antimicrobial and antioxidant agents (Bhat, Belagali, & Shyamala, 2017).

Building Blocks for Biologically Active Derivatives

2-Guanidinobenzazoles, a class of compounds including this compound, serve as building blocks for synthesizing biologically active derivatives. These compounds have been used to develop medicinally important molecules, demonstrating the broad utility of this compound derivatives in medicinal chemistry and pharmaceutical development (Cruz et al., 2023).

Mechanism of Action

N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . The compounds were evaluated as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors .

properties

IUPAC Name

2-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-13(16)18-14-17-11-7-6-10(8-12(11)20-14)19-9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZKKOVKGMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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